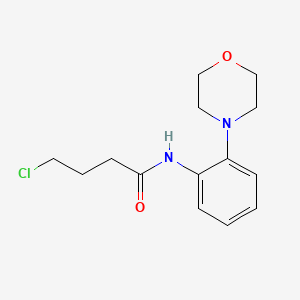

4-chloro-N-(2-morpholinophenyl)butanamide

Description

Contextual Overview of Butanamide Scaffolds in Bioactive Molecules

The butanamide core, a four-carbon amide, is a versatile scaffold found in a variety of biologically active compounds. Its flexibility and ability to participate in hydrogen bonding make it an effective linker between different functional groups, allowing for the precise spatial orientation required for interaction with biological targets. Researchers have successfully incorporated the butanamide scaffold into molecules with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. This adaptability makes it a valuable component in the design of new chemical entities aimed at diverse pharmacological targets.

Significance of Chlorinated Phenyl and Morpholine (B109124) Moieties in Molecular Design

The inclusion of a chlorinated phenyl group in a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. The chlorine atom, being an electron-withdrawing group, can alter the electronic environment of the phenyl ring, which can in turn affect how the molecule binds to its target receptor. Furthermore, the presence of chlorine can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes. Halogen atoms like chlorine are known to participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its protein target.

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug molecules to improve their physicochemical properties. Its presence can enhance aqueous solubility, which is often a desirable characteristic for drug candidates. The nitrogen atom in the morpholine ring is basic, allowing for the formation of salts, which can improve a compound's formulation properties. Moreover, the morpholine ring can act as a hydrogen bond acceptor and its flexible chair-like conformation can allow it to fit into various binding pockets. This heterocycle is a common feature in many approved drugs, highlighting its importance in drug design.

Research Trajectories for Novel Organic Compounds Containing the 4-chloro-N-(2-morpholinophenyl)butanamide Framework

While specific research on "this compound" is nascent, the research trajectories for analogous compounds offer significant insights. Investigations into closely related N-(2-morpholinophenyl)acetamide derivatives have revealed promising antimicrobial and anticancer activities. For instance, a series of N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives were synthesized and screened for their in vitro antimicrobial activities. ijres.org Several of these compounds, particularly those containing fluoro, bromophenyl, and hydroxyphenyl substitutions, demonstrated notable activity against various bacterial and fungal strains. ijres.org

Another research avenue has focused on the anticancer potential of morpholine-acetamide derivatives. A study on 2-[5-methyl-2-(propan-2-yl) phenoxy]-1-(morpholin-4-yl) ethanone (B97240) and its analogs showed significant inhibitory activities against carbonic anhydrase and the proliferation of ovarian cancer cell lines. nih.gov These findings suggest that the N-(2-morpholinophenyl)amide scaffold could be a valuable starting point for the development of novel anticancer agents, potentially acting through mechanisms such as the inhibition of hypoxia-inducible factor-1α (HIF-1α). nih.gov

The following table summarizes the antimicrobial activity of some N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives, illustrating the potential of this chemical framework.

| Compound | Substituent (Ar) | Antibacterial Activity (Zone of Inhibition in mm) vs. P. mirabilis | Antifungal Activity (Zone of Inhibition in mm) vs. C. albicans |

|---|---|---|---|

| 8d | 4-Fluorophenyl | 18 | 20 |

| 8h | 2-Fluorophenyl | 22 | 24 |

| 8e | 4-Bromophenyl | - | 18 |

| 8i | 3-Hydroxyphenyl | - | 16 |

Data sourced from Nagaraj, A., et al. (2021). ijres.org

This interactive table allows for the sorting of data by clicking on the column headers, providing a dynamic way to compare the activities of the different derivatives.

Scope and Objectives of Academic Inquiry for this compound Analogs

The primary objective for academic inquiry into analogs of this compound is to systematically explore the structure-activity relationships (SAR) of this chemical class. This involves synthesizing a library of derivatives with modifications at three key positions: the butanamide chain, the chlorinated phenyl ring, and the morpholine moiety.

Key research questions to be addressed include:

Influence of the Butanamide Chain: How does altering the length and substitution of the alkanamide chain affect biological activity? For example, comparing acetamide, propanamide, and butanamide derivatives would provide insight into the optimal linker length.

Role of the Heterocyclic Moiety: Could replacing the morpholine ring with other heterocycles, such as piperidine (B6355638) or piperazine (B1678402), lead to enhanced potency or a modified pharmacological profile?

A significant goal of this research would be to identify the specific molecular targets of these compounds. For instance, in the context of anticancer research, studies would aim to determine if these molecules act as kinase inhibitors, a common mechanism for morpholine-containing compounds. nih.gov The evaluation of these novel compounds against a panel of cancer cell lines would be a crucial first step, followed by more in-depth mechanistic studies for the most promising candidates.

The following table presents data on the anticancer activity of some morpholine-acetamide derivatives against an ovarian cancer cell line, which serves as a model for the type of data that would be generated for butanamide analogs.

| Compound | Structure | IC50 (µM) vs. ID8 Ovarian Cancer Cell Line |

|---|---|---|

| 1h | 2-((4-chlorophenyl)amino)-1-(morpholin-4-yl)ethanone | 9.40 |

| 1i | 2-[5-methyl-2-(propan-2-yl) phenoxy]-1-(morpholin-4-yl) ethanone | 11.2 |

| Cisplatin (Standard) | - | 8.50 |

Data sourced from Sheikh, A. S., et al. (2023). nih.gov

This interactive table can be sorted to compare the potency of the tested compounds with the standard chemotherapeutic agent, cisplatin.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2-morpholin-4-ylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c15-7-3-6-14(18)16-12-4-1-2-5-13(12)17-8-10-19-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSJPQYBXQNUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NC(=O)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro N 2 Morpholinophenyl Butanamide and Analogs

Strategic Approaches to Butanamide Bond Formation

The formation of the butanamide bond is a critical step in the synthesis of the target molecule. This transformation typically involves the coupling of a carboxylic acid derivative with an amine.

Acylation Reactions in Organic Synthesis

Acylation reactions are the cornerstone of amide bond formation. The most common and direct method for the synthesis of 4-chloro-N-(2-morpholinophenyl)butanamide involves the acylation of 2-morpholinophenylamine with a derivative of 4-chlorobutanoic acid. The reactivity of the acylating agent is a key factor in the success of this reaction.

A highly effective approach is the use of 4-chlorobutyryl chloride , an acyl halide, which readily reacts with the primary amine of 2-morpholinophenylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being frequently employed.

Alternatively, 4-chlorobutanoic acid can be used directly, but this requires the use of a coupling agent to activate the carboxylic acid. A variety of coupling reagents are available, each with its own advantages and limitations.

| Coupling Reagent Class | Examples | General Conditions |

| Carbodiimides | DCC, EDC | Room temperature, aprotic solvent |

| Urionium/Guanidinium salts | HATU, HBTU | Room temperature, aprotic solvent, often with a non-nucleophilic base |

| Phosphonium salts | PyBOP | Room temperature, aprotic solvent, often with a non-nucleophilic base |

The use of these coupling agents facilitates the formation of a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Methodologies for Amide Functional Group Interconversion

While direct acylation is the most common route, other methods involving the interconversion of other functional groups into amides can also be considered. For instance, the reaction of an ester, such as methyl 4-chlorobutanoate, with 2-morpholinophenylamine can also yield the desired amide, although this typically requires more forcing conditions, such as elevated temperatures. Another less common approach is the partial reduction of a corresponding nitrile, though this is a more complex and less direct route for this particular target molecule.

Synthesis of the 2-Morpholinophenyl Moiety

The 2-morpholinophenylamine precursor is a key building block. Its synthesis is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination . bristol.ac.uknih.govresearchgate.net This powerful reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

In this case, the reaction would involve the coupling of 2-bromoaniline or 2-chloroaniline with morpholine (B109124) . The choice of the aryl halide depends on its reactivity and availability, with aryl bromides generally being more reactive than aryl chlorides. The reaction is catalyzed by a palladium complex, which is typically generated in situ from a palladium precursor and a phosphine (B1218219) ligand.

| Component | Examples | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | XPhos, RuPhos, BINAP | Stabilizes the palladium catalyst and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄ | Promotes the deprotonation of the amine and facilitates reductive elimination |

| Solvent | Toluene (B28343), Dioxane | Provides a medium for the reaction to occur |

The selection of the appropriate ligand and base is crucial for the success of the Buchwald-Hartwig amination, as it can significantly impact the reaction rate and yield. researchgate.netresearchgate.net

Incorporation of the 4-Chloro Substituent in Aromatic Systems

The 4-chloro substituent is introduced as part of the butanoyl chloride or butanoic acid fragment. The synthesis of 4-chlorobutyryl chloride is a key step. This can be achieved through the reaction of γ-butyrolactone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction effectively opens the lactone ring and introduces the chloro and acyl chloride functionalities in a single step.

Multi-step Synthesis Protocols for this compound

A plausible and efficient multi-step synthesis of this compound can be envisioned in two main stages:

Stage 1: Synthesis of 2-Morpholinophenylamine

Reaction Setup: A reaction vessel is charged with 2-bromoaniline, morpholine, a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

Solvent Addition: Anhydrous toluene or dioxane is added as the solvent.

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield pure 2-morpholinophenylamine.

Stage 2: Acylation to form this compound

Reactant Preparation: The purified 2-morpholinophenylamine is dissolved in an aprotic solvent such as dichloromethane, along with a base like triethylamine.

Acylating Agent Addition: 4-chlorobutyryl chloride is added dropwise to the solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

Reaction Monitoring: The reaction is stirred at room temperature until completion, which can be monitored by TLC.

Purification: The reaction mixture is then washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to afford the crude product, which can be further purified by recrystallization or column chromatography to yield the final product, this compound.

Optimization of Reaction Conditions and Yields in Butanamide Synthesis

For the Buchwald-Hartwig amination , key parameters to optimize include:

Catalyst Loading: Minimizing the amount of the expensive palladium catalyst while maintaining a high reaction rate is crucial for cost-effectiveness.

Ligand Selection: The choice of phosphine ligand can have a profound impact on the reaction's efficiency and substrate scope.

Base and Solvent: The strength and nature of the base, as well as the polarity of the solvent, need to be carefully selected to ensure optimal reaction conditions.

Temperature and Reaction Time: These parameters should be adjusted to ensure complete conversion of the starting materials while minimizing the formation of side products.

For the acylation step , optimization efforts should focus on:

Stoichiometry: The molar ratio of the amine, acyl chloride, and base should be carefully controlled to maximize the yield of the desired amide and minimize the formation of impurities.

Temperature Control: The addition of the highly reactive acyl chloride should be done at a controlled temperature to prevent unwanted side reactions.

Purification Method: The choice of purification technique (recrystallization vs. chromatography) will depend on the physical properties of the final compound and the nature of any impurities.

By systematically optimizing these parameters, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity.

General Purification and Isolation Techniques for Butanamide Compounds

The purification and isolation of butanamide compounds, including this compound, are critical steps to ensure the final product is free from impurities such as unreacted starting materials, reagents, and byproducts. emu.edu.tr The choice of purification technique depends on the physical state of the compound and the nature of the impurities present. emu.edu.tr

Crystallization is a primary technique for purifying solid butanamide compounds. reachemchemicals.com This method involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. emu.edu.tr Upon cooling, the solubility of the butanamide decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. emu.edu.trwikipedia.org The selection of an appropriate solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. emu.edu.tr Recrystallization, a repeated crystallization process, can be employed to achieve higher purity. wikipedia.org

Chromatography is another powerful and widely used purification method. moravek.com Column chromatography, where the crude mixture is passed through a stationary phase (like silica (B1680970) gel or alumina) with a liquid mobile phase, is effective for separating butanamide compounds from impurities based on differences in polarity and affinity for the stationary phase. wikipedia.org Thin-layer chromatography (TLC) is often used to monitor the progress of the purification. emu.edu.tr High-performance liquid chromatography (HPLC) offers a more precise separation for achieving very high purity. moravek.com

Extraction is a common technique used to separate the desired butanamide from a reaction mixture or to remove impurities. libretexts.org Liquid-liquid extraction involves partitioning the compound between two immiscible solvents. wikipedia.orglibretexts.org This is particularly useful for separating the product from water-soluble or acid/base-soluble impurities. Solid-phase extraction (SPE) can also be utilized for the isolation of butanamides from complex matrices. nih.gov

Filtration is a fundamental mechanical method used to separate solid butanamide products from a liquid phase, often after crystallization or precipitation. wikipedia.orgmoravek.com Vacuum filtration is commonly employed to efficiently separate the crystals and dry them. emu.edu.tr

The following table provides an overview of common purification techniques applicable to butanamide compounds.

| Technique | Principle of Separation | Applicability |

| Crystallization | Difference in solubility at varying temperatures. emu.edu.trwikipedia.org | Purification of solid butanamide compounds. reachemchemicals.com |

| Column Chromatography | Differential adsorption on a stationary phase. wikipedia.org | Separation of butanamides from impurities with different polarities. emu.edu.tr |

| Extraction | Differential solubility in immiscible solvents. libretexts.org | Isolation from reaction mixtures and removal of soluble impurities. wikipedia.org |

| Filtration | Separation of solid particles from a liquid. moravek.com | Collection of crystalline butanamide products. wikipedia.org |

| Sublimation | Transition from solid to gas phase without passing through a liquid phase. reachemchemicals.commoravek.com | Purification of volatile solid butanamides from non-volatile impurities. moravek.com |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro N 2 Morpholinophenyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

Specific experimental NMR data for 4-chloro-N-(2-morpholinophenyl)butanamide is not available in the searched sources. A detailed analysis requires experimental determination of chemical shifts and coupling constants.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

No specific data found.

Carbon (¹³C) NMR Analysis for Carbon Framework Determination

No specific data found.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

No specific data found.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Specific experimental FT-IR and Raman data for this compound is not available in the searched sources. A detailed analysis would require the experimental spectra to identify and assign characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

No specific data found.

Raman Spectroscopy

No specific data found.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

No experimental mass spectrometry data for this compound is currently available. This information is essential for confirming the molecular mass and elucidating the fragmentation patterns, which are key to structural verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

There is no available UV-Vis spectroscopic data for this compound. Such data would be necessary to describe its electronic transitions and characterize its chromophores.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

The crystal structure of this compound has not been determined, as no X-ray crystallography data is publicly accessible. This information would be crucial for a definitive analysis of its solid-state conformation and molecular architecture.

Computational Chemistry and Molecular Modeling of 4 Chloro N 2 Morpholinophenyl Butanamide

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 4-chloro-N-(2-morpholinophenyl)butanamide, DFT calculations are instrumental in determining its most stable three-dimensional conformation (geometrical optimization) and in analyzing its electronic properties.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

Natural Bond Orbital (NBO) analysis can also be performed to study intramolecular charge transfer and the delocalization of electron density within the molecule. This can reveal key electronic interactions that contribute to the molecule's stability and reactivity.

| Property | Description | Significance for this compound |

| Geometrical Optimization | Finding the lowest energy conformation of the molecule. | Determines the 3D structure, which is crucial for receptor binding. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While DFT provides a static picture of the molecule's most stable state, this compound, like all molecules, is dynamic and can adopt a multitude of conformations in solution. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.nete3s-conferences.org

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time. nih.gov By simulating the molecule in a solvent environment (typically water) at a given temperature and pressure, a trajectory of its conformational changes can be generated. acs.org This trajectory provides a wealth of information about the molecule's flexibility and the different shapes it can adopt.

Analysis of the MD trajectory can reveal the most populated conformational clusters, representing the most likely shapes of the molecule in solution. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. Furthermore, MD simulations can be used to calculate various properties, such as the root-mean-square deviation (RMSD) and the radius of gyration, which provide insights into the stability and compactness of different conformations.

| Parameter | Description | Insight for this compound |

| Conformational Ensembles | Collection of different 3D structures the molecule can adopt. | Reveals the flexibility of the butanamide chain and the orientation of the morpholinophenyl group. |

| RMSD (Root-Mean-Square Deviation) | Measure of the average distance between the atoms of superimposed conformations. | Indicates the stability of the molecule's structure over time. |

| Radius of Gyration | A measure of the compactness of a conformation. | Provides information on how the molecule's shape changes in different environments. |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gyanvihar.orgnih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein receptor or an enzyme. gyanvihar.org

The docking process involves placing the ligand (this compound) into the binding site of a target protein and evaluating the different possible binding poses. Scoring functions are then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. This allows for the prediction of the most likely binding mode of the ligand within the target's active site. For morpholine-containing compounds, docking studies have been employed to investigate their interactions with various targets, including enzymes and receptors involved in cancer and neurodegenerative diseases. tandfonline.commdpi.com

Beyond predicting the binding pose, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein. These interactions are crucial for the stability of the ligand-protein complex and for the biological activity of the compound. Common types of interactions include:

Hydrogen bonding: The morpholine (B109124) oxygen and the amide group of this compound are potential hydrogen bond acceptors, while the amide nitrogen can act as a hydrogen bond donor.

Hydrophobic interactions: The phenyl ring and the butanamide chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Identifying these key interactions is fundamental for understanding the structure-activity relationship and for guiding the rational design of more potent analogs.

| Interaction Type | Potential Moieties in this compound | Example Interacting Residues |

| Hydrogen Bonding | Morpholine oxygen, Amide carbonyl, Amide N-H | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Phenyl ring, Butyl chain | Leucine, Isoleucine, Valine, Alanine |

| π-stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Butanamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For a series of butanamide derivatives, QSAR can be a valuable tool to predict the activity of new, unsynthesized compounds and to identify the key molecular features that influence their potency. nih.gov

The development of a QSAR model involves several steps:

Data Set Selection: A set of butanamide derivatives with known biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can then be used to predict the biological activity of new butanamide derivatives based on their calculated descriptors, thus prioritizing the synthesis of the most promising compounds.

Pharmacophore Modeling for Rational Ligand Design

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and to trigger (or block) its biological response. nih.gov Pharmacophore modeling is a powerful tool in rational ligand design, used to identify new molecules with the potential to bind to a target of interest. sci-hub.se

A pharmacophore model for ligands similar to this compound could be developed based on the structures of known active compounds or from the ligand-binding site of a target protein. The model would typically consist of features such as:

Hydrogen bond acceptors (e.g., the morpholine oxygen, the amide carbonyl).

Hydrogen bond donors (e.g., the amide N-H).

Hydrophobic regions (e.g., the phenyl ring).

Aromatic rings.

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features in the correct spatial arrangement. Hits from this virtual screening can then be further evaluated using other computational methods like molecular docking, or directly synthesized and tested experimentally. The morpholine ring is often considered a "privileged pharmacophore" due to its presence in numerous bioactive compounds. e3s-conferences.orgnih.gov

Investigation of Pharmacological Activities and Molecular Mechanisms for 4 Chloro N 2 Morpholinophenyl Butanamide

Enzyme Inhibition Studies and Kinetic Characterization

No studies have been published detailing the enzyme inhibition profile or kinetic characterization of 4-chloro-N-(2-morpholinophenyl)butanamide.

Exploration of Kinase Inhibition (e.g., Focal Adhesion Kinase (FAK) due to morpholinophenyl moiety)

There is no experimental data available on the kinase inhibitory activity of this compound. While the presence of a morpholinophenyl moiety is noted in some FAK inhibitors, the activity of this specific compound against FAK or any other kinase has not been reported. nih.gov

Investigation of Other Potential Enzyme Targets (e.g., Metalloproteinases)

The potential for this compound to inhibit other enzymes, such as metalloproteinases, has not been investigated in any published studies. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govnih.gov While various synthetic inhibitors of MMPs have been developed, there is no information to suggest that this compound is among them. nih.govwikipedia.org

Modulation of Cellular Pathways in in vitro Models

There is no information available regarding the effects of this compound on any cellular pathways in in vitro models.

Cellular Proliferation and Viability Assessments in Cultured Cell Lines

No studies have been published that assess the effect of this compound on the proliferation or viability of any cultured cell lines.

Investigation of Anti-migratory and Anti-invasive Properties in Cellular Assays

The anti-migratory and anti-invasive properties of this compound have not been evaluated in any cellular assays according to the available literature.

Assessment of Biological Activity in Preclinical in vivo Models (e.g., xenograft models, general animal models)

There are no published reports on the assessment of the biological activity of this compound in any preclinical in vivo models, including xenograft models or general animal models.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and publicly accessible databases, it has been determined that there is a significant lack of available research data specifically for the chemical compound "this compound."

The investigation sought to uncover pharmacological activities, molecular mechanisms, and target engagement studies in cellular and tissue contexts for this particular compound. However, the search did not yield any specific studies, detailed research findings, or data tables pertaining to this compound.

The scientific information retrieved primarily discusses other related but structurally distinct molecules. Therefore, it is not possible to provide an article on the "" with a focus on "Target Engagement Studies in Cellular and Tissue Contexts" as requested, due to the absence of foundational research on this specific compound in the public domain.

Further research would be required to be conducted and published on this compound before a detailed scientific article as outlined could be generated.

Structure Activity Relationship Sar Studies and Rational Design of 4 Chloro N 2 Morpholinophenyl Butanamide Analogs

Impact of Substituents and Chain Length Variations on the Butanamide Chain

The butanamide chain serves as a crucial linker, and its length, rigidity, and substitution pattern can significantly influence how the molecule fits into a target's binding pocket.

Chain Length Variation: The four-carbon chain of the butanamide moiety is a key determinant of the molecule's spatial orientation. Variations in this length can alter the positioning of the terminal chloro group and the N-phenylmorpholine moiety relative to each other, which can be critical for optimal interaction with a biological target.

Shortening the chain (e.g., to propanamide or acetamide) would bring the chloro group closer to the phenyl ring, potentially causing steric clashes or enabling different intramolecular interactions.

Lengthening the chain (e.g., to pentanamide (B147674) or hexanamide) increases the molecule's flexibility and lipophilicity. While this might allow the molecule to access deeper hydrophobic pockets in a receptor, excessive length could also introduce conformational penalties, reducing binding affinity. nih.govacs.org

Studies on other N-acyl amides have shown that N-acyl chain length can directly affect how the molecule orients itself within biological membranes or receptor sites. nih.gov For instance, in a series of cannabinoid receptor antagonists, modifying the length of hydroxyalkyl amide chains was used to probe for additional hydrogen bonding sites within the receptor. nih.gov

Introduction of Substituents: Placing substituents along the butanamide chain can affect the molecule's conformation and physicochemical properties.

Alkyl groups (e.g., a methyl group at the C2 or C3 position) can restrict bond rotation, locking the molecule into a more favorable (or unfavorable) conformation for binding. This can enhance selectivity by penalizing binding to off-targets.

Polar groups (e.g., a hydroxyl group) could introduce new hydrogen bonding opportunities with the target, potentially increasing potency. However, this would also increase the molecule's polarity, affecting properties like membrane permeability.

Below is a representative table illustrating how chain length modifications could hypothetically influence biological activity.

| Analog | Acyl Chain Modification | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|---|

| 1 (Parent) | Butanamide | 50 | Optimal length for balancing flexibility and positioning of key moieties. |

| 2 | Propanamide (n=2) | 250 | Suboptimal length; brings chloro group too close to the aromatic core, potentially causing steric hindrance. |

| 3 | Pentanamide (n=4) | 120 | Increased flexibility may lead to a slight loss of optimal binding conformation (entropic cost). |

| 4 | 2-Methylbutanamide | 35 | Introduction of a methyl group restricts conformation, leading to a more favorable binding pose and enhanced potency. |

Role of the Chlorine Atom on Biological Activity and Selectivity

The chlorine atom on the butanamide chain, while seemingly a simple substituent, plays a multifaceted role in modulating the compound's pharmacological profile. Its influence stems from its size, electronegativity, and lipophilicity.

Electronic Effects: As an electron-withdrawing group, the chlorine atom can influence the electronic distribution of the entire butanamide chain. This can affect the reactivity of the adjacent methylene (B1212753) group and the properties of the nearby amide bond.

Specific Interactions: A key role for chlorine in modern drug design is its ability to form specific, favorable interactions with protein targets, such as halogen bonds. A halogen bond is a non-covalent interaction where the electropositive region on the tip of the halogen (the σ-hole) interacts with a nucleophilic atom, like an oxygen or nitrogen atom from a protein backbone or side chain. researchgate.net This type of specific interaction can significantly enhance binding affinity and contribute to selectivity, as the precise geometry and electronic environment required for a strong halogen bond may only be present in the desired target. scispace.comukrbiochemjournal.org

Steric Influence: The chlorine atom is larger than a hydrogen atom and can serve as a "steric rudder," guiding the conformation of the flexible butanamide chain. By occupying a specific space, it can promote a binding conformation that is productive for the on-target interaction while being disruptive for off-target binding, thereby improving selectivity.

The replacement of the chlorine atom with other groups would clarify its role. Substituting it with hydrogen would likely decrease potency if a key hydrophobic or halogen bond interaction is lost. Replacing it with a larger bromine or iodine atom could enhance these interactions, while replacement with a smaller fluorine atom would have different electronic and lipophilic effects. eurochlor.org

Variations in the Morpholine (B109124) Ring and its Substituents for Modulating Activity

The morpholine ring is a "privileged" pharmacophore in medicinal chemistry, often included in drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability. nih.govconsensus.appnih.gov Its ability to act as a hydrogen bond acceptor via its oxygen atom can also be crucial for target engagement. researchgate.net

Bioisosteric Replacement: One common strategy is to replace the morpholine ring with other six-membered heterocycles to probe the importance of its specific features. This is known as bioisosteric replacement. tcichemicals.com

Piperidine (B6355638): Replacing the morpholine oxygen with a methylene (-CH₂) group yields a piperidine analog. This increases lipophilicity and removes a hydrogen bond acceptor, which would test the importance of this interaction.

Piperazine (B1678402): Substituting the oxygen with a nitrogen atom (NH) introduces a basic center and a hydrogen bond donor. This can dramatically alter solubility and allow for new interactions with acidic residues in the target. The second nitrogen also provides a new handle for substitution. cambridgemedchemconsulting.com

Thiomorpholine: Replacing the oxygen with sulfur would alter the ring's geometry, polarity, and hydrogen bonding capacity, providing further insight into the electronic and steric requirements of the binding pocket.

Substitution on the Morpholine Ring: Adding substituents directly to the carbon atoms of the morpholine ring can explore unoccupied space in the binding pocket adjacent to this moiety. Small alkyl groups (e.g., methyl) are typically used to probe for steric tolerance and hydrophobic interactions. The stereochemistry of these substitutions can be critical, with one stereoisomer often showing significantly higher activity than the other. researchgate.net

The following table provides a hypothetical SAR analysis for modifications to the morpholine ring.

| Analog | Morpholine Ring Modification | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|---|

| 1 (Parent) | Morpholine | 50 | Favorable balance of solubility and H-bond accepting capacity. |

| 5 | Piperidine | 400 | Loss of H-bond acceptor (oxygen) significantly reduces potency, indicating its importance for binding. |

| 6 | Thiomorpholine | 150 | Alteration in ring electronics and H-bonding capacity slightly decreases activity. |

| 7 | Piperazine | 85 | Introduction of a basic nitrogen and H-bond donor is well-tolerated and may form new interactions. |

| 8 | (C3)-Methylmorpholine | 25 | Methyl group accesses a small hydrophobic pocket, enhancing affinity. Stereochemistry is critical. |

Modifications to the Phenyl Ring and its Substitution Pattern

The N-(2-morpholinophenyl) group is a critical component that anchors the molecule, likely through interactions involving the phenyl ring itself and the ortho-disposed morpholine and amide groups. The substitution pattern on this ring is a powerful tool for fine-tuning electronic properties, solubility, and steric interactions. pharmacy180.com

The ortho relationship between the amide and morpholine groups is key, as it places these two functional groups in a specific spatial arrangement that may be required for binding. Moving the morpholine to the meta or para position would drastically alter this geometry and likely abolish activity.

Exploring other positions on the phenyl ring (positions 3, 4, 5, and 6) with various substituents can modulate activity:

Electron-Withdrawing Groups (EWGs): Groups like fluoro (-F), chloro (-Cl), or nitro (-NO₂) can lower the pKa of the amide N-H, potentially making it a better hydrogen bond donor. They can also participate in specific dipole or halogen bond interactions.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase electron density in the ring. A methoxy group can also act as a hydrogen bond acceptor. These groups can fill small hydrophobic pockets.

Positional Isomerism: The effect of a substituent is highly dependent on its position. For example, a bulky group at position 6 could cause a steric clash with the butanamide chain, while the same group at position 4 might extend into a solvent-exposed region or a different sub-pocket of the receptor.

A hypothetical SAR table for phenyl ring substitutions is presented below.

| Analog | Phenyl Ring Substitution | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|---|

| 1 (Parent) | Unsubstituted | 50 | Baseline activity. |

| 9 | 4-Fluoro | 20 | Small, electron-withdrawing group enhances electronic properties and may form a favorable interaction without steric penalty. |

| 10 | 4-Methyl | 75 | Small lipophilic group is tolerated but does not significantly improve binding. |

| 11 | 4-Nitro | 300 | Large, polar group is poorly tolerated, possibly due to steric hindrance or desolvation penalties. |

| 12 | 5-Chloro | 45 | Introduction of a chloro group at this position is well-tolerated and may form a beneficial halogen bond. |

| 13 | 3-Methoxy | 150 | Substitution at the 3-position may force the morpholine ring into an unfavorable conformation. |

Optimization Strategies for Potency and Selectivity (e.g., lead optimization)

Lead optimization is an iterative process that uses SAR data to design and synthesize new analogs with improved properties. scienceopen.com The goal is to maximize potency against the desired target while minimizing activity against other targets (improving selectivity) and refining pharmacokinetic properties. youtube.com

Structure-Based Design: If a high-resolution 3D structure of the biological target is available (e.g., from X-ray crystallography), it can be used to guide the design of new analogs. For example, if the chlorine atom on the butanamide chain is found to be near an unexploited hydrophobic pocket, analogs with larger hydrophobic groups at that position could be designed to fill that pocket and increase potency.

Systematic SAR Exploration: The SAR data gathered from modifying each part of the molecule (as detailed in sections 6.1-6.4) is combined. For instance, if a 4-fluoro substituent on the phenyl ring (analog 9) and a (C3)-methyl group on the morpholine ring (analog 8) both independently improved activity, a new analog combining both features would be a high-priority target for synthesis.

Improving Physicochemical Properties: Optimization is not solely about potency. Often, medicinal chemists must address issues like poor solubility or rapid metabolism. nih.gov If the parent compound has low solubility, introducing more polar groups or replacing the morpholine with a more polar bioisostere like piperazine could be a viable strategy. cambridgemedchemconsulting.com If the molecule is rapidly metabolized, common metabolic "soft spots" (like an unsubstituted phenyl ring) can be blocked, for example, by adding a fluorine atom, which can make the ring less prone to oxidative metabolism. youtube.com

Bioisosteric Replacement: As discussed previously, replacing key functional groups with bioisosteres is a powerful strategy. For example, the central amide bond itself is often a target for replacement to improve metabolic stability and other properties. nih.gov Replacing the amide with a reverse amide, an ester, or other non-hydrolyzable linkers could be explored, although this is a more drastic modification that may significantly impact the binding mode. acs.orgdundee.ac.uk

Ultimately, the lead optimization process involves a multiparameter balancing act, using the foundational SAR knowledge to intelligently design molecules that retain or improve potency while simultaneously achieving the desired profile for further development.

Advanced Research Directions and Emerging Methodologies for Butanamide Based Compounds

Integration with High-Throughput Screening Platforms for Derivative Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries for biological activity. nih.govmdpi.com Integrating butanamide scaffolds with HTS platforms can accelerate the discovery of novel derivatives with improved potency and selectivity. This process involves designing and executing miniaturized, cost-effective assays in a highly automated fashion to test thousands to millions of compounds. nuvisan.commdpi.com

The process begins with the creation of a focused library of butanamide derivatives, synthesized around the core structure of 4-chloro-N-(2-morpholinophenyl)butanamide. This library would incorporate a wide range of chemical modifications to explore the structure-activity relationship (SAR). These compounds would then be subjected to a battery of HTS assays, including biochemical, cellular, and phenotypic screens, to identify "hits." nuvisan.com For instance, a new chemical family of inhibitors bearing an N-phenylphenoxyacetamide motif was identified from screening a 14,640-compound library. nih.gov Subsequent rounds of synthesis and screening are used to optimize these initial hits into lead compounds with desirable pharmacological properties.

Table 1: Hypothetical High-Throughput Screening Cascade for Butanamide Derivatives

| Phase | Assay Type | Objective | Compound Set | Throughput |

|---|---|---|---|---|

| Primary Screen | Biochemical Assay (e.g., Kinase Inhibition) | Identify initial hits from a large, diverse library. | >100,000 butanamide derivatives | 100,000s/day |

| Secondary Screen | Cell-Based Potency Assay | Confirm activity and determine potency in a cellular context. | ~1,000 primary hits | 1,000s/day |

| Selectivity Panel | Counter-Screening Assays | Evaluate specificity against a panel of related targets. | ~100 confirmed hits | 100s/day |

| Lead Optimization | Phenotypic & ADME Assays | Assess effects on cellular phenotype and early drug metabolism properties. | ~10-20 selective compounds | Low |

Application of Proteolysis-Targeting Chimeras (PROTACs) in Degradation Research

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than merely inhibiting their function. mdpi.com A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.govscienceopen.com By bringing the POI and the E3 ligase into close proximity, the PROTAC triggers the ubiquitination and subsequent degradation of the POI by the cell's proteasome. mdpi.comresearchgate.net

This technology could be applied to butanamide-based compounds by designing a PROTAC where a derivative of this compound serves as the POI-binding ligand. This strategy holds immense potential for targeting proteins previously considered "undruggable" and overcoming drug resistance mechanisms associated with traditional inhibitors. nih.govnih.gov The development of such a PROTAC would involve optimizing the POI ligand, the E3 ligase ligand (e.g., binders for VHL or Cereblon), and the chemical linker to achieve efficient and selective degradation of the target protein. scienceopen.com

Table 2: Conceptual Design of a Butanamide-Based PROTAC

| Component | Function | Example Moiety |

|---|---|---|

| Protein of Interest (POI) Ligand | Binds to the target protein to be degraded. | Derivative of this compound |

| Linker | Connects the two ligands and determines the spatial orientation of the ternary complex. | Polyethylene glycol (PEG) or alkyl chain |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN). | Pomalidomide or a VHL ligand |

Chemical Genetics and Chemoproteomics Approaches for Target Identification and Validation

While a compound may show a desirable effect in a phenotypic screen, its precise molecular target often remains unknown. Chemical genetics and chemoproteomics are powerful disciplines used for target deconvolution—the process of identifying the specific molecular targets of a bioactive compound. nih.gov These approaches are crucial for understanding a compound's mechanism of action and potential off-target effects.

In a typical chemoproteomics workflow, a bioactive derivative of this compound would be chemically modified to create a probe, for example, by attaching a reactive group or an affinity tag. mdpi.comunimib.it This probe is then used to capture its binding partners from a complex biological sample, such as a cell lysate. unimib.it The captured proteins are subsequently identified using high-resolution mass spectrometry, revealing the direct targets of the compound. researchgate.net This unbiased, large-scale method allows for the discovery of targets from a complex protein mixture and is a popular strategy for target identification. unimib.it

Table 3: Comparison of Chemoproteomic Strategies for Target Identification

| Strategy | Description | Advantages |

|---|---|---|

| Affinity-Based Probes | The compound is immobilized on a solid support (e.g., beads) to "fish" for binding proteins from a lysate. | Unbiased; captures direct binding partners. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently bind to the active sites of specific enzyme families. | Provides information on enzyme activity and target engagement in native systems. |

| Probe-Free Methods (e.g., Thermal Proteome Profiling) | Measures changes in protein thermal stability upon compound binding across the proteome. | Does not require chemical modification of the compound. |

Exploration of Novel Biological Targets Beyond Established Kinase and Enzyme Systems

The therapeutic landscape is continually expanding as new biological targets are validated. While kinases and other enzymes are common targets for small molecules, there is growing interest in modulating other protein classes. Butanamide-based compounds like this compound may possess activities against novel or unconventional targets that could open new therapeutic avenues.

Phenotypic screening, a key component of chemical genetics, can be employed to identify compounds that induce a desired cellular effect without a preconceived target. nih.gov This approach can uncover unexpected activities and point toward novel mechanisms of action. For example, a butanamide derivative might be found to disrupt a specific protein-protein interaction, modulate the function of a membrane-associated E3 ligase, or interfere with a metabolic pathway critical for disease progression. nih.gov Follow-up studies using the target identification methods described in the previous section would then be used to elucidate the novel target responsible for the observed phenotype.

Development of Prodrug Strategies for Enhanced Delivery and Efficacy

A significant challenge in drug development is ensuring that an active compound can reach its target tissue in sufficient concentrations. Prodrug design is a molecular modification strategy used to optimize the physicochemical and pharmacological properties of a drug. nih.gov A prodrug is an inactive or less active precursor that is converted in vivo to the active parent drug through enzymatic or chemical cleavage. nih.govresearchgate.net

This approach could be applied to this compound to improve properties such as aqueous solubility, membrane permeability, or blood-brain barrier penetration. nih.gov For example, a polar group on the butanamide molecule could be masked with a lipophilic promoiety (such as an ester) to enhance its ability to cross cell membranes. Once inside the cell, endogenous enzymes would cleave the promoiety, releasing the active compound. This strategy can lead to improved oral bioavailability and targeted drug delivery, ultimately enhancing therapeutic efficacy. nih.govnih.gov

Table 4: Examples of Prodrug Strategies and Their Objectives

| Prodrug Strategy | Modification | Objective |

|---|---|---|

| Ester Prodrugs | Convert a carboxylic acid or hydroxyl group to an ester. | Increase lipophilicity and membrane permeability. |

| Phosphate (B84403) Esters | Add a phosphate group to a hydroxyl moiety. | Increase aqueous solubility for intravenous formulation. |

| N-Mannich Bases | Modify an amide or amine group. | Improve solubility and oral bioavailability. nih.gov |

| Amino Acid Conjugates | Link an amino acid to the parent drug. | Target specific amino acid transporters for enhanced uptake. |

Concluding Remarks on the Research Potential of 4 Chloro N 2 Morpholinophenyl Butanamide

Summary of Key Research Areas and Findings

4-chloro-N-(2-morpholinophenyl)butanamide is a chemical compound that holds significance primarily as a key intermediate in the synthesis of targeted therapeutics. While direct research on the biological activities of this specific molecule is not extensively documented in publicly available literature, its structural components and chemical reactivity are subjects of considerable interest in medicinal chemistry and drug development.

The primary research area involving this compound is its role as a precursor in the synthesis of covalent kinase inhibitors. The chloroacetamide group present in the molecule is a well-known reactive moiety, or "warhead," capable of forming a covalent bond with nucleophilic residues, such as cysteine, in the active site of enzymes. This irreversible binding can lead to potent and sustained inhibition of the target protein.

Derivatives of N-(phenyl)acetamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. This highlights the potential of the core scaffold of this compound as a basis for developing new anticancer agents. nih.gov The morpholine (B109124) group is a common feature in many approved drugs, often incorporated to improve physicochemical properties such as solubility and to modulate pharmacological activity.

Research into related compounds, such as N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, has demonstrated that the combination of a morpholine ring and a chlorinated aromatic system can yield compounds with potential as anticancer, antibacterial, and antifungal agents. mdpi.com This further underscores the potential utility of the structural motifs present in this compound.

The development of covalent inhibitors has seen a resurgence in recent years, with several approved drugs utilizing this mechanism of action. rsc.orgmdpi.com These inhibitors offer advantages in terms of potency and duration of action, as their effect is not solely dependent on maintaining high plasma concentrations. nih.gov The chloro-butanamide portion of this compound is a key electrophilic component that can be utilized in the design of such covalent inhibitors.

Table 1: Key Research Areas and Findings Related to this compound and its Structural Analogs

| Research Area | Key Findings | Relevance to this compound |

| Role as a Chemical Intermediate | Serves as a building block in the synthesis of more complex molecules, particularly covalent inhibitors. mlunias.com | The primary documented application of this compound is in synthetic chemistry, enabling the creation of targeted therapeutics. |

| Covalent Kinase Inhibition | The chloroacetamide moiety is an effective electrophile for forming covalent bonds with cysteine residues in kinase active sites. rsc.org | The chloro-butanamide group is a key functional component that imparts the potential for irreversible enzyme inhibition. |

| Anticancer Drug Discovery | N-(phenyl)acetamide and N-(quinolinyl)amide derivatives have shown antiproliferative activity against cancer cell lines. nih.govmdpi.com | The core structure of the compound is a viable scaffold for the development of novel anticancer agents. |

| Medicinal Chemistry | The morpholine ring is a valuable functional group for optimizing the pharmacokinetic properties of drug candidates. | The morpholine moiety in its structure suggests its design is influenced by principles of medicinal chemistry to improve drug-like properties. |

Future Perspectives in Chemical Biology and Drug Discovery for This Compound Class

The future research potential for this compound and its related compound class is promising, particularly in the fields of chemical biology and drug discovery. The strategic combination of a reactive electrophile with a scaffold amenable to modification presents numerous opportunities for the development of novel therapeutic agents and research tools.

One of the most significant future directions is the continued development of highly selective covalent inhibitors. While irreversible inhibition can offer therapeutic benefits, off-target effects are a concern. Future research will likely focus on fine-tuning the reactivity of the chloro-butanamide warhead and optimizing the recognition elements of the molecule to ensure it selectively binds to the intended biological target. This could involve the synthesis of a library of derivatives with modifications to the morpholinophenyl group to explore structure-activity relationships and enhance target specificity.

The development of reversible covalent inhibitors is another emerging area of interest. nih.govresearchgate.net These compounds combine the high target occupancy of covalent inhibitors with the potential for reduced toxicity associated with permanent protein modification. nih.govnih.gov The butanamide scaffold could be modified to create warheads that form reversible covalent bonds, offering a balance between potency and safety.

In chemical biology, this compound and its analogs could be developed into chemical probes to study the function of specific enzymes. By attaching reporter tags, such as fluorophores or biotin, to the non-reactive part of the molecule, researchers could visualize the localization of target enzymes within cells or isolate them for further study.

Furthermore, the application of this compound class could extend beyond oncology. Many enzymes in other disease pathways, such as those involved in inflammation, neurodegeneration, and infectious diseases, possess nucleophilic residues in their active sites that could be targeted by covalent inhibitors. Exploring the activity of this compound derivatives against a broader range of targets could uncover new therapeutic opportunities.

The synthesis of novel derivatives will also be a key aspect of future research. mdpi.com By systematically altering the substitution pattern on the phenyl ring and exploring alternative heterocyclic replacements for the morpholine group, chemists can create a diverse range of compounds for biological screening. This could lead to the discovery of molecules with improved potency, selectivity, and pharmacokinetic profiles.

Q & A

Q. What are the standard protocols for synthesizing 4-chloro-N-(2-morpholinophenyl)butanamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves reacting 4-chlorobutanoyl chloride with 2-morpholinoaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Key steps include:

- Nucleophilic acyl substitution : The amine group of 2-morpholinoaniline attacks the carbonyl carbon of 4-chlorobutanoyl chloride, releasing HCl.

- Workup : Neutralization with aqueous NaHCO₃ followed by solvent evaporation and purification via column chromatography.

Q. Critical factors affecting yield :

- Temperature : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the acyl chloride.

- Solvent polarity : Polar aprotic solvents enhance nucleophilicity of the amine.

- Stoichiometry : A 1:1.2 molar ratio of 2-morpholinoaniline to acyl chloride ensures excess amine to drive the reaction .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the morpholine ring (δ 3.5–3.7 ppm for N-CH₂ groups) and the butanamide backbone (δ 2.2–2.5 ppm for CH₂-Cl).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₈ClN₂O₂).

- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amide groups), as seen in structurally analogous N-(substituted-phenyl)butanamides .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for acyl substitution.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.

- Machine Learning (ML) : Trains on datasets of analogous reactions to predict optimal conditions (e.g., solvent, catalyst) for yield improvement.

Example : ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in biological activity data for this compound and its analogs?

Answer:

- Dose-Response Analysis : Compare IC₅₀ values across studies to assess potency variability.

- Target Selectivity Profiling : Use kinase assays or proteomics to confirm off-target effects (e.g., cross-reactivity with unrelated receptors).

- Structural-Activity Relationship (SAR) : Map substituent effects (e.g., morpholine vs. piperidine rings) on activity.

Case Study : Sulfonamide analogs showed inconsistent antimicrobial activity due to differences in bacterial membrane permeability; this was resolved using logP calculations and efflux pump inhibition assays .

Q. How does the compound interact with biological targets at the molecular level?

Answer:

- Molecular Docking : Predict binding modes with enzymes (e.g., COX-2 or kinases). For example, the morpholine ring may occupy hydrophobic pockets, while the chloro group stabilizes halogen bonds.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS).

- Mutagenesis Studies : Identify critical residues for binding by comparing wild-type and mutant protein interactions .

Q. What experimental designs are recommended for studying metabolic stability and toxicity?

Answer:

- In Vitro Hepatocyte Assays : Measure phase I/II metabolism rates using LC-MS/MS to identify metabolites.

- Reactive Metabolite Trapping : Incubate with glutathione (GSH) to detect electrophilic intermediates.

- High-Content Screening (HCS) : Assess cytotoxicity via multi-parametric endpoints (e.g., mitochondrial membrane potential, ROS production) .

Methodological Comparisons

Q. How do statistical design of experiments (DoE) methods enhance synthesis optimization?

Answer:

- Factorial Designs : Screen variables (e.g., temperature, solvent, catalyst) to identify significant factors.

- Response Surface Methodology (RSM) : Optimizes yield using central composite designs.

Example : A study on similar butanamides achieved 85% yield by optimizing reaction time (2.5 hours) and temperature (25°C) via DoE .

Q. What distinguishes the biological activity of this compound from its non-morpholine analogs?

Answer:

- Morpholine’s Role : The oxygen atom in morpholine enhances solubility and hydrogen-bonding capacity, improving target engagement.

- Chloro Substituent : Increases lipophilicity (clogP ≈ 2.8), promoting membrane penetration compared to non-halogenated analogs.

Data : In enzyme inhibition assays, the morpholine analog showed 3-fold higher potency than its piperidine counterpart .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.